5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
“5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol” is a complex organic compound that features a combination of thiazole, pyrimidine, and pyrrole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions, starting from simpler precursors. Typical steps might include:
- Formation of the thiazole ring through a cyclization reaction.
- Introduction of the phenyl group via a substitution reaction.
- Construction of the pyrimidine ring, possibly through a condensation reaction.
- Coupling of the pyrimidine and thiazole rings with the pyrrole moiety.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the rings.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s stability.
Substitution: Replacement of functional groups, which can modify the compound’s reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrimidine analogs: Often used in antiviral and anticancer therapies.
Pyrrole-based compounds: Studied for their potential in treating neurological disorders.
Uniqueness
The unique combination of thiazole, pyrimidine, and pyrrole rings in this compound might confer distinct biological activities and chemical reactivity, making it a valuable subject for further research.
Properties
Molecular Formula |
C19H18N6OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(pyrimidin-2-ylamino)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N6OS/c20-17-16(18-24-14(12-27-18)13-5-2-1-3-6-13)15(26)11-25(17)10-9-23-19-21-7-4-8-22-19/h1-8,12,20,26H,9-11H2,(H,21,22,23) |
InChI Key |
VWJDHUCYOSVRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCNC2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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